N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Description
N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15ClN6O3 and its molecular weight is 386.8. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Applications
- Compounds with structures incorporating elements similar to the one described have been explored for their antimicrobial and antitumor properties. For instance, derivatives of pyrazole and oxadiazole have shown significant antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009). Additionally, some compounds demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer therapy (Hassan, Hafez, & Osman, 2014).
Antituberculosis Activity
- Research has also uncovered antimycobacterial activities in related compounds, particularly against Mycobacterium tuberculosis, with some derivatives showing activity in the micromolar range. This suggests potential for the development of new antituberculosis agents (Zítko et al., 2013).
Antidiabetic Screening
- Further research into similar compounds has involved antidiabetic screening , where derivatives have been evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. This points to possible applications in managing diabetes through the modulation of enzyme activity related to carbohydrate metabolism (Lalpara et al., 2021).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c1-26-14-3-2-11(18)6-12(14)21-17(25)24-8-10(9-24)16-22-15(23-27-16)13-7-19-4-5-20-13/h2-7,10H,8-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNLPQDWSLYYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
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